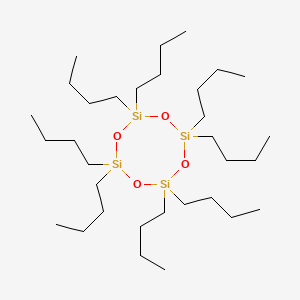
2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a silicon-based compound with the molecular formula C32H72O4Si4 It is a member of the cyclotetrasiloxane family, characterized by a cyclic structure containing silicon and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the hydrolysis and condensation of organosilicon precursors. One common method includes the reaction of butyltrichlorosilane with water, followed by the condensation of the resulting silanol groups to form the cyclic tetramer. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where the organosilicon precursors are fed into a reactor, and the hydrolysis and condensation reactions are carried out in a controlled environment. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted siloxanes, silanols, and silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound can interact with biological molecules, leading to changes in their structure and function. The compound’s hydrophobic butyl groups can also influence its interactions with cell membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- 2,2,4,4,6,6,8,8-Octachloro-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- 2,2,4,4,6,6,8,8-Octaethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
Uniqueness
2,2,4,4,6,6,8,8-Octabutyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to its butyl groups, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobicity and specific reactivity are desired.
Eigenschaften
CAS-Nummer |
4452-51-1 |
|---|---|
Molekularformel |
C32H72O4Si4 |
Molekulargewicht |
633.3 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8-octabutyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C32H72O4Si4/c1-9-17-25-37(26-18-10-2)33-38(27-19-11-3,28-20-12-4)35-40(31-23-15-7,32-24-16-8)36-39(34-37,29-21-13-5)30-22-14-6/h9-32H2,1-8H3 |
InChI-Schlüssel |
LKIXPQWNKLANRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(CCCC)CCCC)(CCCC)CCCC)(CCCC)CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















